1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester
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Description
Compounds with the 1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a nitro group (-NO2) and an indole ring in the compound suggests that it might have interesting reactivity and potentially bioactive properties.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate indole derivative with a boronic acid or boronate compound . The nitro group might be introduced in a separate step, either before or after the introduction of the boronate group, depending on the specific conditions and the other functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The exact structure would depend on the specific positions of the methyl, nitro, and boronate groups on the indole ring.Chemical Reactions Analysis
As mentioned above, compounds with a boronate group are often used in Suzuki-Miyaura cross-coupling reactions . The nitro group is a strong electron-withdrawing group and can influence the reactivity of the compound in various chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and the positions of the functional groups . For example, the presence of the nitro group might increase the compound’s reactivity and polarity.Safety and Hazards
Properties
IUPAC Name |
1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)12-9-17(5)13-7-6-10(18(19)20)8-11(12)13/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURGQQXRJHHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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